Cangrelor tetrasodium
Overview
Description
Cangrelor tetrasodium is a potent intravenous antiplatelet agent used primarily during percutaneous coronary intervention to reduce the risk of periprocedural myocardial infarction, repeat coronary revascularization, and stent thrombosis. It is a direct-acting, reversible P2Y12 platelet receptor antagonist that inhibits adenosine diphosphate-mediated platelet activation and aggregation .
Mechanism of Action
Target of Action
Cangrelor Tetrasodium primarily targets the P2Y12 platelet receptor . This receptor plays a crucial role in platelet activation and aggregation, which are key processes in the formation of harmful blood clots .
Mode of Action
This compound is a selective, reversible antagonist of the P2Y12 platelet receptor . It works by inhibiting ADP-induced platelet aggregation . Unlike other P2Y12 inhibitors that require metabolic conversion to become active, this compound is an active drug, providing a rapid onset and offset of action .
Biochemical Pathways
The P2Y12 receptor is a key player in the ADP-mediated pathway of platelet activation and aggregation . When this compound inhibits this receptor, it disrupts the pathway, leading to a decrease in platelet aggregation . This helps prevent the formation of harmful blood clots.
Pharmacokinetics
This compound has a bioavailability of 100% when administered intravenously . It is rapidly deactivated in the circulation, independent of the CYP system . The drug has a short elimination half-life of approximately 3-6 minutes , and is excreted via the kidneys (58%) and bile duct (35%) .
Result of Action
The primary result of this compound’s action is a reduction in platelet aggregation , which in turn reduces the risk of harmful blood clot formation . This makes it an effective treatment during percutaneous coronary intervention, where it can help reduce the risk of periprocedural myocardial infarction, repeat coronary revascularization, and stent thrombosis .
Action Environment
Individual patient factors such as the presence of other medications, patient health status, and genetic factors may influence the drug’s efficacy and stability .
Biochemical Analysis
Biochemical Properties
Cangrelor Tetrasodium plays a significant role in biochemical reactions by directly blocking adenosine diphosphate (ADP)-induced activation and aggregation of platelets . It interacts with the P2Y12 receptors on the platelets, inhibiting their function .
Cellular Effects
This compound has profound effects on various types of cells, particularly platelets. It influences cell function by inhibiting ADP-induced platelet activation and aggregation . This impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with the P2Y12 receptors on platelets . It acts as a competitive inhibitor, preventing ADP from binding to these receptors and thereby inhibiting platelet activation and aggregation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound are immediate and quickly reversed . This makes it a desirable drug for various applications, including the treatment of stenotic coronary arteries and high-risk acute coronary syndromes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the purinergic signaling pathway, where it interacts with the P2Y12 receptors . It does not require metabolic conversion to an active metabolite .
Transport and Distribution
This compound is administered intravenously and is rapidly distributed within the body . It is transported to the site of action (platelets) via the bloodstream .
Subcellular Localization
Within the platelets, this compound localizes to the P2Y12 receptors on the cell surface . Its activity is primarily at these receptors, where it prevents ADP from binding and activating the platelets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cangrelor tetrasodium involves the use of N-[2-(methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)sulfonyl]adenosine as a raw material. This compound undergoes a series of reactions, including phosphorylation and sulfonation, to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes multiple steps of reaction, separation, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Cangrelor tetrasodium undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and purity .
Major Products Formed
The major products formed from the reactions involving this compound include various phosphorylated and sulfonated derivatives, which are essential for its antiplatelet activity .
Scientific Research Applications
Cangrelor tetrasodium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of P2Y12 receptor antagonists on platelet aggregation.
Biology: Investigated for its role in cellular signaling pathways and platelet function.
Medicine: Used in clinical trials to evaluate its efficacy in reducing the risk of myocardial infarction and stent thrombosis during percutaneous coronary intervention
Industry: Employed in the development of new antiplatelet therapies and as a reference standard in quality control processes
Comparison with Similar Compounds
Similar Compounds
Clopidogrel: An oral P2Y12 inhibitor that requires metabolic conversion to its active form.
Prasugrel: Another oral P2Y12 inhibitor with a faster onset of action compared to clopidogrel.
Ticagrelor: An oral P2Y12 inhibitor that does not require metabolic conversion and has a rapid onset of action
Uniqueness of Cangrelor Tetrasodium
This compound is unique among P2Y12 inhibitors due to its intravenous administration, rapid onset, and reversible action. Unlike clopidogrel and prasugrel, it does not require metabolic conversion, making it an ideal choice for patients requiring immediate and profound platelet inhibition .
Properties
CAS No. |
163706-36-3 |
---|---|
Molecular Formula |
C17H25Cl2F3N5NaO12P3S2 |
Molecular Weight |
799.4 g/mol |
IUPAC Name |
tetrasodium;[dichloro(phosphonato)methyl]-[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methoxy-oxidophosphoryl]oxyphosphinate |
InChI |
InChI=1S/C17H25Cl2F3N5O12P3S2.Na/c1-43-5-3-23-12-9-13(26-15(25-12)44-4-2-16(20,21)22)27(7-24-9)14-11(29)10(28)8(38-14)6-37-42(35,36)39-41(33,34)17(18,19)40(30,31)32;/h7-8,10-11,14,28-29H,2-6H2,1H3,(H,33,34)(H,35,36)(H,23,25,26)(H2,30,31,32);/t8-,10-,11-,14-;/m1./s1 |
InChI Key |
PUOXNGKKTLBYQJ-ZBMQJGODSA-N |
SMILES |
CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(C(P(=O)([O-])[O-])(Cl)Cl)[O-])O)O.[Na+].[Na+].[Na+].[Na+] |
Isomeric SMILES |
CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(C(P(=O)(O)O)(Cl)Cl)O)O)O.[Na] |
Canonical SMILES |
CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(C(P(=O)(O)O)(Cl)Cl)O)O)O.[Na] |
Key on ui other cas no. |
163706-36-3 |
Pictograms |
Irritant; Health Hazard |
Synonyms |
AR C69931MX AR-C69931MX cangrelor cangrelor tetrasodium Kengreal N(6)-(2-methylthioethyl)-2-(3,3,3-trifluoropropylthio)-5'-adenylic acid monoanhydride with dichloromethylenebis(phosphonic acid) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What kind of drug is Cangrelor tetrasodium and what is it being investigated for?
A1: The provided abstract lists this compound among other drugs being investigated in various clinical trials []. While the abstract doesn't provide specific details about this compound's mechanism of action, its inclusion in this list suggests it's a pharmaceutical compound under active clinical investigation for potential therapeutic applications. The abstract focuses on providing a gateway to clinical trials for a wide selection of drugs, including this compound, highlighting its relevance to ongoing research.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.